N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide
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Description
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.09535693 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division. Therefore, it is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway. By interacting with tubulin, it disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in potent growth inhibition properties against various human cancer cell lines . For instance, it has shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . These effects suggest that the compound could be developed as a potential antitumor agent .
Biochemical Analysis
Biochemical Properties
The role of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide in biochemical reactions is not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is complex and involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(9-1-2-9)16-7-11-6-13(21-17-11)10-3-4-12-14(5-10)20-8-19-12/h3-6,9H,1-2,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSLCXGLYPNPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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